7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Description
Properties
IUPAC Name |
7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO3/c10-6-3-5(11)1-4-2-7(9(12)13)14-8(4)6/h1,3,7H,2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNHDLJCEWKDEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2Br)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.50 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Halogenated Phenolic Precursors
A foundational approach involves the reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl chloroacetate in dimethylformamide (DMF) under basic conditions. This step facilitates the formation of the benzofuran core through nucleophilic substitution and subsequent cyclization. The reaction proceeds as follows:
Post-cyclization, chlorination is achieved using thionyl chloride (SOCl) , introducing the chlorine substituent at position 5. This step is critical for achieving the desired halogenation pattern.
Carboxylation and Functionalization
The introduction of the carboxylic acid group at position 2 is accomplished via hydroxyalkylation followed by oxidation. For instance, treatment with ethylene oxide under controlled temperatures (6–7°C) yields a hydroxyethyl intermediate, which is subsequently oxidized to the carboxylic acid using potassium permanganate (KMnO) .
Key Reaction Parameters
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | DMF, KCO, RT, 24h | 85% | |
| Chlorination | SOCl, CHCl, RT | 90% | |
| Carboxylation | Ethylene oxide, KMnO, HO | 78% |
Industrial Production and Scalability
Industrial synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors are employed to enhance reaction control and throughput. For example, a two-step continuous process has been documented:
-
Bromination-Chlorination Cascade : A mixture of 2,3-dihydrobenzofuran and N-bromosuccinimide (NBS) in acetic acid is flowed through a reactor at 50°C, achieving simultaneous bromination and chlorination.
-
In-line Carboxylation : The halogenated intermediate is directly carboxylated using supercritical CO at 100 bar and 150°C, yielding the final product with minimal purification steps.
Industrial Process Metrics
| Parameter | Value | Source |
|---|---|---|
| Throughput | 500 kg/day | |
| Purity | ≥99% (HPLC) | |
| Solvent Recovery | 95% (via distillation) |
Optimization Strategies for Yield and Purity
Catalytic Enhancements
The use of palladium catalysts in halogenation steps has been shown to improve regioselectivity, reducing byproduct formation. For instance, Pd(OAc) increases bromination efficiency at position 7 by 20% compared to traditional methods.
Solvent Systems
Alternative solvents such as ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) enhance reaction kinetics and product solubility, enabling yields exceeding 90% in cyclization steps.
Case Studies in Recent Research
Case Study 1: Modular Synthesis for Drug Discovery
A 2024 study demonstrated a modular approach where the benzofuran core was functionalized sequentially. Starting with 5-chloro-2-hydroxybenzaldehyde , bromination using CuBr in acetonitrile achieved 95% conversion. Subsequent carboxylation via Kolbe-Schmitt reaction (CO, 120°C) provided the target compound in 82% yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where the bromine or chlorine atoms can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential as anticancer agents. The benzofuran scaffold is known for its ability to inhibit the growth of cancer cells, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other advanced materials .
Mechanism of Action
The mechanism of action of 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
(a) 5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
- Substituents : Cl (position 5), F (position 7)
- Molecular formula : C₉H₆ClFO₃
- Molecular weight : 216.59 g/mol
- CAS : 1520283-04-8
(b) 5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid
(c) 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid
- Substituents : Br (position 5), Cl (position 7), CH₃ (position 3)
- Molecular formula : C₉H₆BrClO₃ (reported formula C₄H₇N₅O in is inconsistent with the name; this may reflect a data entry error)
- Molecular weight : 277.50 g/mol (reported as 141.13 g/mol in , further supporting a discrepancy)
- CAS : 1094288-67-1
- Key difference : Methylation at position 3 introduces steric hindrance near the carboxylic acid group, which could alter reactivity or metabolic stability .
(d) 2,3-Dihydro-1-benzofuran-2-carboxylic acid (Parent Compound)
- Substituents: None
- Molecular formula : C₉H₈O₃
- Molecular weight : 164.16 g/mol
- CAS : 1914-60-9
- Key difference : The absence of halogens simplifies synthesis (e.g., via Pd/C-catalyzed hydrogenation of benzofuran precursors) but reduces electronic complexity .
Data Table: Comparative Properties of Selected Analogues
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid | Br (7), Cl (5) | C₉H₆BrClO₃ | 277.50 | 2138214-31-8 |
| 5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | Cl (5), F (7) | C₉H₆ClFO₃ | 216.59 | 1520283-04-8 |
| 5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid | Cl (5), CH₃ (7) | C₁₀H₉ClO₃ | 212.63 | 1934880-66-6 |
| 2,3-Dihydro-1-benzofuran-2-carboxylic acid (Parent) | None | C₉H₈O₃ | 164.16 | 1914-60-9 |
Research Findings and Implications
Synthetic Accessibility : The parent compound (CAS 1914-60-9) is synthesized via hydrogenation of benzofuran-2-carboxylic acid using 10% Pd/C under H₂ pressure (3361–3620 Torr) for 48 hours, yielding 74% . Halogenated derivatives like the target compound likely require electrophilic substitution or directed ortho-metalation strategies.
Discrepancies in Data : The compound listed in (CAS 1094288-67-1) shows inconsistencies in molecular formula and weight, highlighting the need for verification from authoritative databases like PubChem or Reaxys .
Biological Activity
7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, biological mechanisms, and research findings related to this compound, supported by data tables and case studies.
The molecular formula for this compound is , with a molecular weight of approximately 277.50 g/mol. The compound features a benzofuran scaffold, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C9H6BrClO3 |
| Molecular Weight | 277.50 g/mol |
| CAS Number | 2137578-51-7 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions of o-hydroxyacetophenones under basic conditions. Advanced methods such as continuous flow reactors may be employed to optimize yield and purity during industrial production .
Antimicrobial Properties
Research has indicated that compounds within the benzofuran family exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Pseudomonas aeruginosa | 13.40 µM |
These findings suggest that the compound may be effective in treating infections caused by these pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. A notable study demonstrated that benzofuran derivatives exhibited significant inhibition rates against several cancer cell lines:
| Cancer Cell Line | Inhibition Rate (%) at 10 µM |
|---|---|
| Leukemia K-562 | 56.84 |
| Non-small cell lung cancer NCI-H460 | 80.92 |
| Colon cancer HCT-116 | 72.14 |
The mechanism of action appears to involve the inhibition of specific enzymes linked to cell proliferation, highlighting its potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It may modulate enzyme activity and influence signaling pathways associated with inflammation and cell growth. This interaction is crucial for its antimicrobial and anticancer effects .
Case Studies
Several case studies have been conducted to evaluate the efficacy of benzofuran derivatives in clinical settings:
- Anticancer Efficacy : A study involving a series of benzofuran derivatives showed promising results in inhibiting tumor growth in xenograft models.
- Antimicrobial Trials : Clinical trials have assessed the effectiveness of these compounds against resistant bacterial strains, demonstrating their potential as new therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid, and how do reaction conditions influence yield?
Synthesis typically involves multi-step functionalization of benzofuran scaffolds. For example, halogenation (bromination/chlorination) can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride under controlled temperatures (0–25°C). Carboxylic acid groups are introduced via hydrolysis of ester precursors (e.g., ethyl esters) using NaOH or LiOH in aqueous THF/MeOH . Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., DMF for solubility), and reaction time to minimize byproducts like dehalogenated derivatives .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., bromo and chloro positions) and dihydrofuran ring conformation. Coupling constants in H NMR distinguish cis/trans isomerism in the dihydrofuran moiety .
- HPLC-MS : Reversed-phase HPLC with C18 columns (ACN/water + 0.1% formic acid) paired with high-resolution MS validates molecular weight (MW: 293.47 g/mol) and detects impurities ≥97% purity .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming the carboxylic acid group’s orientation .
Q. How should this compound be stored to maintain stability, and what degradation products are observed under suboptimal conditions?
Store at room temperature in amber glass vials under inert gas (argon) to prevent photodegradation and oxidation. Degradation products include:
- Decarboxylated derivatives : Loss of CO under prolonged heat (>80°C).
- Dehalogenated analogs : Bromine/chlorine substitution by hydroxyl groups in humid environments .
Advanced Research Questions
Q. How do substituent positions (e.g., bromo at C7, chloro at C5) influence this compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
The electron-withdrawing carboxylic acid group at C2 activates the benzofuran ring for NAS. Bromine at C7 (para to the acid group) enhances electrophilicity at C5, making chloro substitution stable but reactive toward amines or thiols. Steric hindrance from the dihydrofuran ring limits reactivity at C3, favoring regioselective modifications at C5/C7 . Comparative studies with 5-bromo-7-methoxy analogs show reduced NAS efficiency due to methoxy’s electron-donating effects .
Q. What strategies resolve contradictions in reported biological activity data, such as varying IC50_{50}50 values in kinase inhibition assays?
Discrepancies often arise from:
- Purity variability : Commercial samples with <97% purity (e.g., residual solvents or halide salts) skew dose-response curves .
- Assay conditions : Buffer pH affects ionization of the carboxylic acid group, altering target binding. Standardize assays at pH 7.4 with controls for off-target effects (e.g., ATP competition) .
- Structural analogs : Confirm identity via LC-MS to rule out isomeric contaminants (e.g., 5-bromo-7-chloro vs. 7-bromo-5-chloro isomers) .
Q. What computational models predict this compound’s pharmacokinetic (PK) properties, and how do they compare to experimental data?
- ADMET Prediction : Tools like SwissADME estimate moderate bioavailability (LogP ~2.8) due to the carboxylic acid’s hydrophilicity. However, in vivo studies in rodents show rapid clearance (t <2 hr) due to glucuronidation of the acid group .
- Docking Studies : Molecular dynamics simulations with COX-2 or MAP kinases suggest hydrogen bonding between the carboxylate and catalytic lysine residues, but experimental IC values vary by >10-fold, highlighting limitations in solvation modeling .
Q. How does this compound’s selectivity profile compare to structurally related benzofuran-2-carboxylic acids in targeting inflammatory pathways?
In LPS-induced macrophage models, 7-bromo-5-chloro derivatives show 3× higher TNF-α suppression than 5-fluoro-3-methyl analogs, attributed to enhanced halogen bonding with TLR4/MD-2 complexes. However, off-target PPARγ activation (EC ~5 µM) necessitates functional assays (e.g., reporter gene systems) to validate specificity .
Q. Methodological Notes
- Synthetic Protocols : Always validate intermediates (e.g., ethyl esters) via TLC and F NMR (if applicable) before hydrolysis .
- Data Reproducibility : Source compounds from suppliers with batch-specific Certificates of Analysis (CoA) and ≥97% HPLC purity .
- Contradiction Management : Use orthogonal assays (e.g., SPR and ITC) to confirm binding affinities when literature data conflict .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
